

Advanced Application Note: Thiazole Derivatives in Targeted Drug Discovery

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Compound of Interest

Compound Name: *2-(Methoxycarbonyl)thiazole-4-carboxylic acid*

CAS No.: *1516807-24-1*

Cat. No.: *B3379098*

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Executive Summary

The thiazole ring (1,3-thiazole) is a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to serve as a bio-isostere for pyridine and its capacity to engage in diverse non-covalent interactions (hydrogen bonding,

stacking, and sulfur-

hole interactions). This guide provides a comprehensive technical workflow for the design, synthesis, and biological evaluation of thiazole derivatives, specifically targeting kinase inhibition (e.g., VEGFR-2, PI3K) and antimicrobial resistance.

Key Applications:

- Oncology: Dual PI3K/mTOR inhibitors, VEGFR-2 antagonists, and tubulin polymerization inhibitors.

- Infectious Disease: Next-generation siderophore antibiotics (e.g., Cefiderocol analogs).
- Chronic Inflammation: COX-2 selective inhibitors.

Strategic Design: The Thiazole Pharmacophore

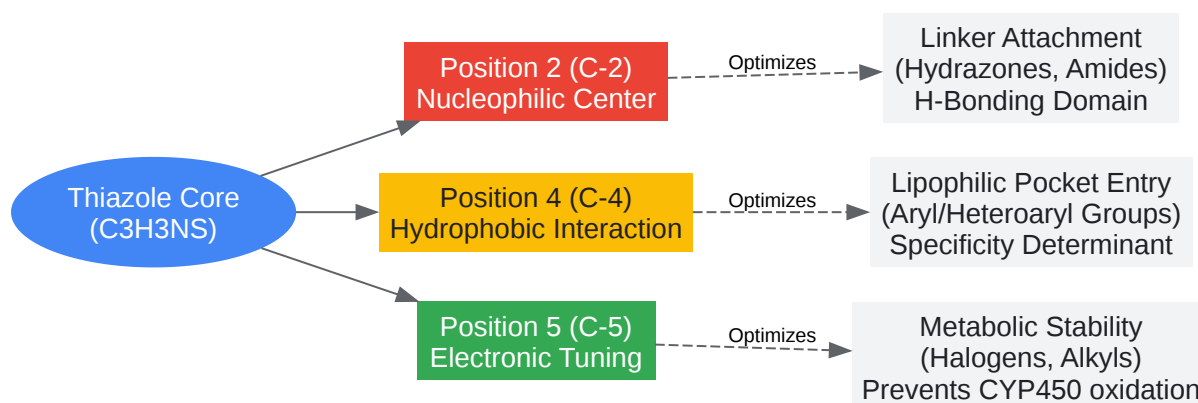
Effective drug design requires understanding the Structure-Activity Relationship (SAR) of the thiazole core. The ring is planar and aromatic, but its electron density is unevenly distributed, allowing for specific functionalization strategies.

SAR Logic & Functionalization

- Position 2 (C2): The most nucleophilic position. Ideal for introducing amine, hydrazone, or amide linkers to improve solubility and target affinity (H-bond donor/acceptor modulation).
- Position 4 (C4): Sterically accessible for bulky lipophilic groups (e.g., substituted phenyls) that occupy hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).
- Position 5 (C5): Often used for fine-tuning electronic properties or improving metabolic stability (blocking oxidation).

Visualization: SAR & Pharmacophore Map

The following diagram illustrates the strategic functionalization zones of the thiazole core for kinase inhibitor design.



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Figure 1: Strategic functionalization zones of the 1,3-thiazole scaffold for medicinal chemistry applications.

Protocol A: Optimized Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the most robust method for generating 2,4-disubstituted thiazoles. This protocol utilizes a "green" modification involving ultrasonication or mild reflux to maximize yield and minimize side products.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. It proceeds via:

- S-Alkylation: Nucleophilic attack of the thioamide sulfur on the -haloketone.^[1]
- Cyclization: Intramolecular attack of the nitrogen on the carbonyl carbon.^{[1][2]}
- Dehydration: Elimination of water to aromatize the ring.^[1]

Figure 2: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Experimental Procedure

Target Compound: 2-(2-Hydrazinyl)-4-phenylthiazole (Kinase Inhibitor Precursor)

Reagents:

- 2-Bromoacetophenone (1.0 eq)
- Thiosemicarbazide (1.1 eq)
- Ethanol (Absolute)
- Sodium Acetate (anhydrous) or Triethylamine (Base)

Step-by-Step Workflow:

- Preparation: Dissolve 2-bromoacetophenone (5.0 mmol) in 10 mL of absolute ethanol in a round-bottom flask.
- Addition: Add thiosemicarbazide (5.5 mmol) slowly to the solution.
- Catalysis: Add a catalytic amount of Sodium Acetate (or 2-3 drops of TEA) to neutralize the HBr formed, driving the equilibrium forward.
- Reaction:
 - Method A (Conventional): Reflux at 78°C for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
 - Method B (Green/Ultrasonic): Sonicate at room temperature for 30–45 minutes. (Higher yields, cleaner profile).
- Workup: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.^{[1][2]}
- Neutralization: Pour the mixture into crushed ice containing 10% Na₂CO₃ solution. Stir vigorously until the pH is ~8. This releases the free base.
- Isolation: Filter the solid precipitate, wash with cold water (3x), and recrystallize from hot ethanol.

Quality Control (QC):

- ¹H NMR (DMSO-d₆): Look for the characteristic thiazole C5-H singlet around 7.0–7.5 ppm.
- Yield Expectation: >85% for Method B.

Protocol B: Biological Evaluation (Anticancer)

This protocol focuses on evaluating thiazole derivatives for VEGFR-2 inhibition, a common target for suppressing tumor angiogenesis.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ values against MCF-7 (Breast) and HUVEC (Endothelial) cell lines.

- Seeding: Seed cells (5×10^3 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.
- Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 μM to 100 μM). Include Doxorubicin or Sorafenib as a positive control.
- Incubation: Incubate for 48–72 hours.
- Labeling: Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove media, add 100 μL DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm.

Kinase Profiling (VEGFR-2)

Objective: Confirm mechanism of action.

- Kit: ADP-Glo™ Kinase Assay (Promega) or similar ELISA-based tyrosine kinase assay.
- Enzyme: Recombinant Human VEGFR-2.
- Substrate: Poly (Glu, Tyr) 4:1.
- Protocol:
 - Incubate kinase, substrate, and thiazole derivative (variable conc.) in reaction buffer for 60 min.
 - Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP.
 - Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

- Data: Luminescence is proportional to kinase activity.

Data Presentation & Analysis

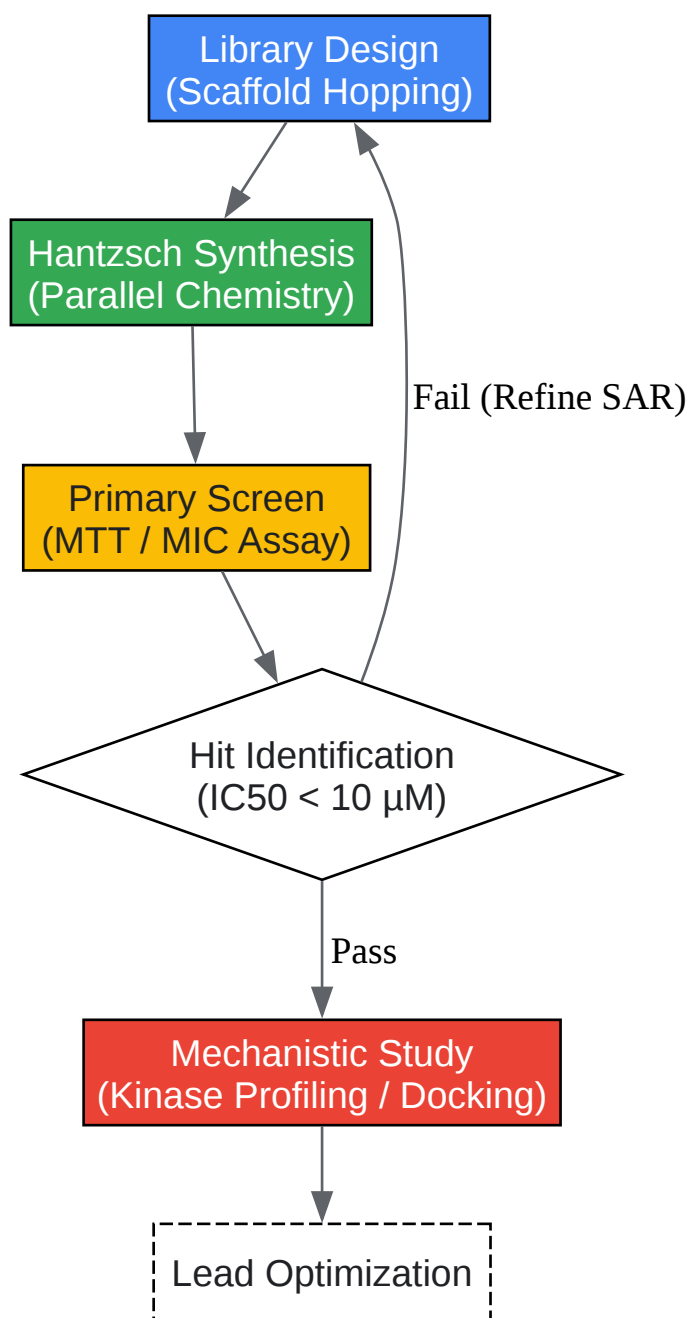
Comparative Activity (Hypothetical Data)

The following table illustrates typical SAR trends observed when optimizing the C4-phenyl ring of the thiazole.

Compound ID	R-Group (C4-Phenyl)	IC ₅₀ (MCF-7) [μM]	VEGFR-2 Inhibition (%) @ 1μM	Notes
TZ-01	-H (Unsubstituted)	12.5 ± 1.2	45%	Baseline activity.
TZ-04	-4-Cl (Para-Chloro)	5.7 ± 0.5	78%	Improved lipophilicity/binding.
TZ-08	-4-OCH ₃ (Para-Methoxy)	8.2 ± 0.9	60%	Electron donor reduces potency.
TZ-12	-3,4-dimethoxy	2.1 ± 0.3	92%	Lead Candidate. Mimics ATP adenine.
Sorafenib	(Control)	1.8 ± 0.2	96%	Standard of care.

Drug Discovery Workflow Diagram

This workflow summarizes the cycle from synthesis to lead identification.



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Figure 3: Iterative workflow for thiazole-based drug discovery.

Troubleshooting & Optimization

- Issue: Low Yield in Synthesis.
 - Cause: Trapping of the intermediate hydroxythiazoline.

- Solution: Ensure sufficient dehydration. If using reflux, extend time or add a dehydrating agent. Ensure the base (NaOAc) is fresh.
- Issue: Poor Solubility in Biological Assays.
 - Cause: High lipophilicity of the phenyl-thiazole core.
 - Solution: Introduce a solubilizing group at the C2 position (e.g., morpholine, piperazine) or formulate as a hydrochloride salt.
- Issue: False Positives in Kinase Assays.
 - Cause: Aggregation of the compound inhibiting the enzyme non-specifically.
 - Solution: Include 0.01% Triton X-100 in the assay buffer to prevent aggregate formation.

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